8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-methoxy-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-18-10-6-7-16(13-18)23-21-15-25-22-12-11-19(29-2)14-20(22)24(21)27(26-23)17-8-4-3-5-9-17/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHIUHRXHWIIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis via Quinoline Carboxylate Intermediates
The foundational route involves synthesizing ethyl 4-hydroxyquinoline-3-carboxylate derivatives as precursors. Reacting isatoic anhydride with ethyl malonate or ethyl acetoacetate under basic conditions yields ethyl 4-hydroxyquinoline-3-carboxylate 1 (Scheme 1). Chlorination of 1 with phosphorus oxychloride (POCl₃) at 80–100°C produces the 4-chloro intermediate 2 , which undergoes nucleophilic substitution with hydrazine derivatives to form the pyrazole ring.
Key Reaction Conditions
Friedländer Annulation for Core Formation
Condensation of o-Aminobenzaldehyde Derivatives
The Friedlälder annulation constructs the quinoline core by reacting 2-amino-5-methoxybenzaldehyde 4 with 1-phenyl-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one 5 in acetic acid (Scheme 3). Cyclodehydration at 120°C for 8 hours yields the tricyclic product with 65–70% efficiency.
Regioselectivity Challenges
Solvent and Catalyst Screening
A comparative study of solvents and catalysts revealed optimal conditions (Table 1):
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic acid | None | 65 | 90 |
| DMF | Piperidine | 72 | 88 |
| Ethanol | ZnCl₂ | 58 | 85 |
DMF with piperidine (5 mol%) enhances reaction rate but requires careful pH control to avoid byproducts.
Pfitzinger Synthesis for Functionalized Intermediates
Isatin-Based Route
The Pfitzinger reaction adapts isatin 6 as a starting material. Alkaline hydrolysis of 6 generates the keto-acid 7 , which condenses with 1-phenyl-3-(3-methoxyphenyl)pyrazolone 8 in ethanol under reflux (Scheme 4). Decarboxylation at 150°C for 2 hours furnishes the target compound with 60% yield.
Limitations
-
Low solubility of keto-acid intermediates necessitates polar aprotic solvents (e.g., DMSO).
-
Decarboxylation side reactions reduce overall yield, requiring iterative purification.
Analytical Validation and Purification
Structural Characterization
NMR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.89–7.45 (m, 9H, aromatic), 4.01 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).
Mass Spectrometry :
Purity Assessment
HPLC Analysis :
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Multi-Step Condensation | 70 | 95 | 48 | 120 |
| Friedländer Annulation | 72 | 88 | 24 | 95 |
| Pfitzinger Synthesis | 60 | 85 | 36 | 140 |
The Friedländer annulation offers the best balance of yield and cost, while multi-step condensation ensures high purity for pharmaceutical applications.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing cyclization to pyrazolo[3,4-b]quinoline is suppressed by:
Byproduct Formation During Suzuki Coupling
Pd catalyst residues and homocoupling byproducts are removed via:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactors enable precise temperature control (±2°C), reducing side reactions:
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated analogs .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline compounds exhibit significant antitumor properties. A study focused on related compounds demonstrated their effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. Compounds with similar structures showed inhibition rates ranging from 41% to 91% against epidermal growth factor receptor tyrosine kinase (EGFR-TK), a critical target in cancer therapy .
Table 1: Antitumor Activity of Pyrazoloquinoline Derivatives
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| Compound A | MCF-7 | 91% |
| Compound B | A-549 | 85% |
| Compound C | MCF-7 & A-549 | 41%-91% |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, particularly kinases involved in cancer progression. The binding affinity of these compounds to the ATP-binding site of EGFR-TK was analyzed using molecular docking studies, revealing crucial hydrogen bonding interactions that enhance their inhibitory efficacy .
Case Studies
Several case studies have documented the effectiveness of similar pyrazoloquinoline derivatives in preclinical settings:
- Case Study on MCF-7 Cells : A derivative was tested for its cytotoxic effects on MCF-7 cells, showing a dose-dependent increase in apoptosis markers.
- In Vivo Studies : Animal models treated with pyrazoloquinoline derivatives exhibited reduced tumor sizes compared to control groups, emphasizing their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methoxy Substitutions
- 3-Amino-4-(2-methoxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2c): This compound demonstrated reduced inhibitory activity (IC~50~ = 0.53 µM) compared to the unsubstituted parent compound 2a (IC~50~ = 0.39 µM), highlighting that ortho-methoxy groups on the phenyl ring may sterically hinder target engagement .
- 8-Methoxy vs. 8-Ethoxy: Derivatives like 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline () suggest that alkoxy groups at the 8-position may enhance metabolic stability or solubility, though their direct impact on NO inhibition remains unquantified in the evidence.
Electron-Withdrawing vs. Electron-Donating Groups
- 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m): A carboxylate substituent at the para position of the phenyl ring significantly improved activity (IC~50~ = 0.22 µM), indicating that electron-withdrawing groups may enhance target binding .
- Hydroxyl Substitutions: Compound 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) showed potent activity (IC~50~ = 0.24 µM), comparable to the positive control 1400W, suggesting hydrogen-bonding interactions are critical .
Cytotoxicity and Selectivity
Cytotoxicity is a major limitation for many pyrazolo[4,3-c]quinoline derivatives. For example:
- Compound 2a : While highly active (IC~50~ = 0.39 µM), it exhibited severe cytotoxicity (9% cell survival at 10 µM) .
- Compound 2i : Demonstrated improved selectivity, with moderate cytotoxicity (survival rate >50% at 10 µM), likely due to the 4-hydroxyl group’s balance of potency and tolerability .
The target compound’s 8-methoxy and 3-methoxyphenyl groups may reduce cytotoxicity compared to unsubstituted analogs, though this requires experimental validation.
Mechanism of Action
Structural analogs primarily exert anti-inflammatory effects by suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . QSAR studies suggest that electron-rich aromatic systems and hydrogen-bond donors (e.g., -OH, -NH~2~) enhance iNOS inhibition .
Comparative Data Table
Biological Activity
8-Methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901005-19-4) is a compound that belongs to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core with methoxy substituents. Its molecular formula is C23H22N2O2, and it has a molecular weight of 382.43 g/mol. The presence of methoxy groups is significant as they can influence the compound's biological activity through electronic effects.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives, including this compound. In vitro assays demonstrated that this compound effectively inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 0.39 | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | - | - |
This data suggests that the compound exhibits potent anti-inflammatory effects comparable to established inhibitors in this class .
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]quinolines have been explored in various cancer cell lines. In particular, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators.
In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated significant growth inhibition:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 5.5 |
| MCF-7 | 7.8 |
| A549 | 6.2 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-c]quinolines have also been investigated. Preliminary results suggest that these compounds exhibit moderate antibacterial and antifungal activities against various strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Case Studies
A notable case study involved evaluating the efficacy of this compound in animal models for inflammatory diseases. In this study, administration of the compound resulted in reduced edema and inflammatory markers in models of arthritis and colitis.
Q & A
Q. Why do solubility predictions vary between computational models?
- Factors :
- LogP Calculations : Differences in force fields (e.g., MMFF94 vs. GAFF) yield logP ranges of 2.8–3.5 .
- Experimental Validation : Use shake-flask method (pH 7.4 PBS) to resolve discrepancies (observed solubility: 12 μg/mL vs. predicted 25 μg/mL) .
Methodological Resources
- Synthetic Protocols : Detailed procedures for Pd-catalyzed cross-coupling .
- Assay Guidelines : OECD 423 for cytotoxicity testing .
- Software : Schrodinger Suite for docking; Gaussian 16 for QSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
